molecular formula C13H24O7 B8249164 14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid

14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid

Cat. No.: B8249164
M. Wt: 292.33 g/mol
InChI Key: LLKJBEIBYACUJO-UHFFFAOYSA-N
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Description

14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid is a complex organic compound with the molecular formula C13H24O7 It is characterized by its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid typically involves multi-step organic synthesis. One common approach is the stepwise construction of the ether linkages followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of ether bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    13,13-Dimethyl-11-oxo-3,6,9,12-tetraoxatetradecan-1-oic acid: Similar structure but with one less ether linkage.

    14-Hydroxy-3,6,9,12-tetraoxatetradecan-1-oic acid: Contains a hydroxyl group instead of a ketone.

Uniqueness

14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid is unique due to its specific arrangement of ether

Properties

IUPAC Name

2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O7/c1-13(2,3)20-12(16)4-5-17-6-7-18-8-9-19-10-11(14)15/h4-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKJBEIBYACUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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